molecular formula C10H11BrO2 B1331123 4-(4-Bromophenyl)butanoic acid CAS No. 35656-89-4

4-(4-Bromophenyl)butanoic acid

Cat. No. B1331123
CAS RN: 35656-89-4
M. Wt: 243.1 g/mol
InChI Key: AGIIMNQWNPUJPT-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)butanoic acid is a compound that is structurally related to various other phenylbutanoic acid derivatives. While the provided papers do not directly discuss 4-(4-Bromophenyl)butanoic acid, they do provide insights into similar compounds and their chemical properties, synthesis, and potential applications. For instance, the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a related compound, is achieved through a demethylation process that is free from organic solvents, indicating a potential pathway for environmentally friendly synthesis methods .

Synthesis Analysis

The synthesis of related compounds, such as 4-(4-hydroxyphenyl)butanoic acid, involves the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr without the need for phase transfer catalysis . This suggests that a similar approach could potentially be adapted for the synthesis of 4-(4-Bromophenyl)butanoic acid by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure and vibrational spectra of a similar compound, 4-amino-3(4-chlorophenyl) butanoic acid, have been studied using Fourier transform infrared (FT-IR) and Raman spectroscopy. Computational methods such as Hartree–Fock and density functional theory (DFT) were used to analyze the molecular electronic energy, geometrical structure, and vibrational spectra . These techniques could be applied to 4-(4-Bromophenyl)butanoic acid to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 4-(4-Bromophenyl)butanoic acid. However, they do discuss the reactivity of similar brominated compounds. For example, 3-bromo-2-butanone 1,4-bisphosphate acts as an affinity label for ribulosebisphosphate carboxylase, suggesting that brominated butanone derivatives can be reactive and selective in their interactions with biological molecules . This could imply that 4-(4-Bromophenyl)butanoic acid may also participate in specific chemical reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

The solubility of a related compound, 4′-bromomethyl-2-cyanobiphenyl, in various solvent mixtures was studied, and the solubility was found to increase with temperature and the mole fraction of acetone . This information could be useful in predicting the solubility behavior of 4-(4-Bromophenyl)butanoic acid in different solvents. Additionally, the synthesis of bromophenol derivatives and their inhibition profiles for various enzymes were investigated, indicating that these compounds can have significant biological activities . This suggests that 4-(4-Bromophenyl)butanoic acid may also exhibit interesting physical and chemical properties that could be explored for potential applications in biological systems.

Scientific Research Applications

Synthesis of Novel Compounds

  • Antidiabetic Potential : A study by Nazir et al. (2018) demonstrated the use of indolyl butanoic acid, a derivative of 4-(4-Bromophenyl)butanoic acid, in the synthesis of compounds with significant antidiabetic potential. These compounds showed good to moderate inhibition potential against the α-glucosidase enzyme, indicating their potential as antidiabetic agents (Nazir et al., 2018).

  • Antibacterial Activities : El-Hashash et al. (2015) used 4-(4-Bromophenyl)-4-oxobut-2-enoic acid to synthesize a range of heterocyclic compounds with expected antibacterial activities. These derivatives were tested and found to possess potential antibacterial properties (El-Hashash et al., 2015).

Pharmaceutical Intermediate

  • Removal of Ortho Isomer : A study by Fan (1990) focused on the use of 4,4-Bis(4-fluorophenyl) butanoic acid, closely related to 4-(4-Bromophenyl)butanoic acid, as an important pharmaceutical intermediate. The study demonstrated a method for successfully removing the undesired isomer of this compound via sulfonation (Fan, 1990).

Novel Drug Synthesis

  • Synthesis of LY518674 Intermediate : Delhaye et al. (2006) described an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, a drug candidate. This involved the demethylation of 4-(4-methoxyphenyl)butanoic acid (Delhaye et al., 2006).

Other Applications

  • Optical Gating of Synthetic Ion Channels : Ali et al. (2012) utilized a derivative of 4-(4-Bromophenyl)butanoic acidfor demonstrating the optical gating of nanofluidic devices based on synthetic ion channels. This application opens up possibilities in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, not breathing dust, and not ingesting 4-(4-Bromophenyl)butanoic acid . If swallowed, immediate medical assistance should be sought . The product causes burns of eyes, skin, and mucous membranes .

Future Directions

While specific future directions for 4-(4-Bromophenyl)butanoic acid are not well-documented, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests potential for its use in various research applications.

properties

IUPAC Name

4-(4-bromophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIIMNQWNPUJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291329
Record name 4-(4-Bromophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)butanoic acid

CAS RN

35656-89-4
Record name 35656-89-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Bromophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)butyric Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
SA Rizk, MA El-Hashash, SA Shaker… - Egyptian Journal of …, 2012 - ejchem.journals.ekb.eg
THE PRESENT work deals with the generation and synthesis of different heterocycles via the treatment of 3-(4-bromobenzoyl) prop-2-enoic acid (1) with thiourea, ethylcyanoacetate …
Number of citations: 3 ejchem.journals.ekb.eg
M Zaidlewicz, A Wolan - Journal of organometallic chemistry, 2002 - Elsevier
ω-(4-Bromophenyl)alkanoic acids 2c–e were obtained from 1-bromo-4-alkenylbenzenes 5c–e by hydroboration–thermal isomerization–oxidation. Their esters 11c–e were transformed …
Number of citations: 31 www.sciencedirect.com
S Iikuni, T Ohara, H Watanabe, M Ono - Molecular Pharmaceutics, 2022 - ACS Publications
Insulinomas are neuroendocrine tumors that are derived from pancreatic β-cells, and they often overexpress the glucagon-like peptide-1 receptor (GLP-1R). Radiolabeled exendin-4 …
Number of citations: 1 pubs.acs.org
FB Mallory, ED Luzik Jr, CW Mallory… - The Journal of Organic …, 1992 - ACS Publications
To test whether the recently discovered phenomenon of through-space nuclear spin-spin coupling between intramolecularly crowded 15N and 19F nuclei shows the same sort of …
Number of citations: 56 pubs.acs.org
GJ Ellames, JM Herbert - Journal of Labelled Compounds and …, 2010 - Wiley Online Library
A reliable route is described for the preparation of various 2‐substituted derivatives of [1,2,3,4,4a,8a‐ 13 C 6 ]‐naphthalene via the bromide 10. The approach is used to prepare […
M Rodríguez-Alvarado, R Russo, ND Connell… - Organic & …, 2020 - pubs.rsc.org
Enantiopure compounds with a strategically incorporated fluorine atom intended to enhance LpxC inhibition have been synthesized using an organocascade fluorination reaction as the …
Number of citations: 2 pubs.rsc.org
Y Natori, CS Hwang, L Lin, LC Smith… - Beilstein Journal of …, 2019 - beilstein-journals.org
Background: Increased death due to the opioid epidemic in the United States has necessitated the development of new strategies to treat addiction. Monoclonal antibodies and antidrug …
Number of citations: 23 www.beilstein-journals.org
SS Panda, K Shmilovich, AL Ferguson, JD Tovar - Langmuir, 2019 - ACS Publications
Self-assembled supramolecular organic materials with π-functionalities are of great interest because of their applications as biocompatible nanoelectronics. A detailed understanding of …
Number of citations: 24 pubs.acs.org
R Patil, A Hosni-Ahmed, TS Jones… - Anti-Cancer Agents …, 2014 - ingentaconnect.com
Glioblastoma Multiforme (GBM) continues to demand improved chemotherapeutic solutions. In order to discover novel chemotherapeutic agents for GBM, we identified novel …
Number of citations: 7 www.ingentaconnect.com
AF Phoa, S Browne, FMS Gurgis, MC Åkerfeldt… - Biochemical …, 2015 - Elsevier
We recently reported that CMPD1, originally developed as an inhibitor of MK2 activation, primarily inhibits tubulin polymerisation and induces apoptosis in glioblastoma cells. In the …
Number of citations: 16 www.sciencedirect.com

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